N-butyl-4-methoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-4-9-13-12(14)10-5-7-11(15-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJWVQUPHYPGIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Butyl 4 Methoxybenzamide
Direct Amidation Strategies for N-Butyl-4-methoxybenzamide Synthesis
Direct amidation strategies, which form the amide bond by coupling an amine with a carboxylic acid derivative or its precursor in a single step, are highly valued for their efficiency and atom economy. The synthesis of this compound from precursors like 4-methoxybenzaldehyde (B44291) and n-butylamine has been a subject of investigation, leading to the development of several innovative protocols.
Oxidative Amidation Approaches
Oxidative amidation represents a powerful class of reactions for amide synthesis directly from aldehydes or alcohols, bypassing the need to pre-oxidize the starting material to a carboxylic acid. This approach typically involves an in situ oxidation of the aldehyde in the presence of the amine.
Metal catalysts are pivotal in facilitating the oxidative coupling of aldehydes and amines. Various transition metals, including iron, copper, and nickel, have been shown to effectively catalyze this transformation. rsc.orgmdpi.com An example of this approach involves the use of iron(III) chloride hexahydrate (FeCl3·6H2O) as a catalyst. In a typical reaction, 4-methoxybenzaldehyde would be reacted with n-butylamine in the presence of an oxidant and a catalytic amount of FeCl3·6H2O. chemicalbook.com The reaction mechanism is believed to involve the initial formation of a hemiaminal intermediate from the aldehyde and the amine. The metal catalyst then facilitates the oxidation of this intermediate to the final amide product. Copper-based metal-organic frameworks (MOFs) have also been employed as recyclable heterogeneous catalysts for the oxidative amidation of various aldehydes with primary amines, showcasing the versatility of metal catalysis in this field. rsc.orgrsc.org
Table 1: Example Conditions for Metal-Catalyzed Oxidative Amidation
| Starting Materials | Catalyst | Oxidant | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 4-Methoxybenzaldehyde, n-Butylamine | FeCl3·6H2O | tert-Butyl hydroperoxide (TBHP) | Water | 60°C | Good |
Note: Data is representative of typical conditions for this reaction type.
Peroxides, particularly tert-butyl hydroperoxide (TBHP), are common and effective oxidants for the direct amidation of aldehydes. organic-chemistry.org This method can be performed with or without a metal catalyst. In a copper-catalyzed system, TBHP acts as the oxidant to facilitate the conversion of the hemiaminal intermediate to the amide. organic-chemistry.org The reaction is praised for its mild conditions and efficiency. organic-chemistry.org Transition-metal-free protocols have also been developed where peroxides mediate the direct amidation of alcohols with nitroarenes, although the direct amidation of aldehydes with amines using only a peroxide oxidant is a more common approach. nih.gov The proposed mechanism involves the generation of radical species from the peroxide that initiate the oxidation process. researchgate.net
Table 2: Peroxide-Mediated Oxidative Amidation of 4-Methoxybenzaldehyde
| Reactants | Catalyst | Oxidant | Base | Solvent | Notable Feature |
|---|
Note: This table illustrates a highly efficient protocol developed for oxidative amidation. organic-chemistry.org
Amidation from Hexafluoroisopropyl Esters
A novel and rapid method for amide synthesis involves the reaction of hexafluoroisopropyl (HFIP) esters with amines. arcjournals.orgarcjournals.org This solvent-free approach offers high efficiency and broad applicability. The synthesis of this compound via this route would first require the preparation of the hexafluoroisopropyl ester of 4-methoxybenzoic acid. This can be achieved through the oxidative esterification of 4-methoxybenzaldehyde with hexafluoroisopropanol. arcjournals.orgrsc.org The resulting HFIP ester is a shelf-stable compound that reacts readily with n-butylamine, typically in the presence of a base like triethylamine (B128534) at an elevated temperature, to yield the desired amide. arcjournals.orgarcjournals.org This method is considered green due to the absence of solvent and the high atom economy. arcjournals.org
Table 3: Synthesis via Hexafluoroisopropyl Ester Amidation
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1. Esterification | 4-Methoxybenzaldehyde, Hexafluoroisopropanol | Oxoammonium salt (oxidant) | 1,1,1,3,3,3-Hexafluoroisopropan-2-yl 4-methoxybenzoate |
Palladium-Catalyzed Aminocarbonylation with CO-Releasing Molecules
Palladium-catalyzed aminocarbonylation is a state-of-the-art technique for amide synthesis that involves the coupling of an aryl halide or triflate with an amine and carbon monoxide (CO). To avoid handling toxic CO gas directly, CO-releasing molecules (CORMs) or two-chamber systems are employed. chemrxiv.orgrsc.orgresearchgate.netnih.gov For the synthesis of this compound, a suitable starting material would be 4-bromoanisole (B123540) or 4-iodoanisole. The reaction is carried out in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., Xantphos), a base, and n-butylamine. beilstein-journals.org CO can be generated in situ from sources like oxalic acid or via the hydrolysis of chloroform (B151607) in a specialized two-chamber reactor. rsc.orgnih.gov This methodology allows for the efficient construction of the benzamide (B126) structure with high functional group tolerance.
Table 4: Palladium-Catalyzed Aminocarbonylation for this compound
| Aryl Halide | Amine | CO Source | Catalyst System | Base | Solvent |
|---|
Other Novel Amidation Protocols
The field of amide bond formation is continually evolving, with several other innovative methods being developed. These include:
Zirconium Oxide-Catalyzed Direct Amidation: Amorphous zirconium oxide has been identified as an efficient, reusable heterogeneous catalyst for the direct amidation of unactivated esters with amines under continuous-flow conditions. researchgate.net This provides a sustainable and environmentally friendly alternative to traditional methods.
Nickel-Catalyzed Amidation of Esters: Air- and moisture-stable half-sandwich Nickel(II)-NHC (N-heterocyclic carbene) complexes have been shown to catalyze the amidation of unactivated methyl esters. semanticscholar.org This method expands the toolkit of transition-metal-catalyzed amide synthesis beyond the more common palladium or copper systems.
PhIO-Mediated Oxidation: Iodosylbenzene (PhIO) can be used as an oxidant to synthesize hydroxylated benzamide derivatives from 2-aryloxybenzamides. mdpi.com While this specific example leads to a more complex structure, the principle of using hypervalent iodine reagents in oxidative C-H amidation or related transformations represents another modern approach to amide synthesis.
These emerging protocols highlight the ongoing efforts to develop milder, more efficient, and sustainable methods for the synthesis of amides like this compound.
Indirect Synthetic Pathways
Indirect synthetic routes provide alternative methods for the formation of this compound, often by constructing the amide bond from non-carboxylic acid precursors. These pathways can offer advantages in terms of starting material availability, reaction conditions, and functional group tolerance.
A significant indirect pathway to N-substituted amides involves the reaction between a nitrile and an alcohol, a process known as the Ritter reaction. pearson.com This reaction facilitates the formation of a carbon-nitrogen bond, converting the nitrile into an amide. pearson.com In the context of synthesizing this compound, this would typically involve the reaction of 4-methoxybenzonitrile (B7767037) with a source of a butyl carbocation, such as tert-butanol (B103910) or isobutylene, in the presence of a strong acid. pearson.comchemistrysteps.com The general mechanism involves the protonation of the nitrile, which increases the electrophilicity of the carbon atom, followed by a nucleophilic attack from the alcohol. pearson.com Subsequent hydrolysis of the intermediate yields the final N-substituted amide. pearson.com While the classic Ritter reaction uses strong acids like sulfuric acid, modern methodologies have introduced various catalytic systems to achieve this transformation under milder conditions. ias.ac.in
The reactivity in these amidation reactions is often dependent on the stability of the cationic intermediate formed from the alcohol. nih.gov Research has explored solvent-free conditions for such reactions, which offer ecological and economic benefits. ias.ac.innih.gov
To circumvent the harsh conditions of traditional acid-catalyzed methods, a variety of catalytic systems have been developed. These catalysts aim to provide higher yields and selectivity under milder and more environmentally benign conditions. ias.ac.in Catalysts reported for this transformation include Lewis and Brønsted acids such as iron(III) nitrate (B79036) (Fe(NO3)3·9H2O), molecular iodine, and various supported acids. nih.govresearchgate.net
One notable catalyst is sulfated polyborate, which has been demonstrated as a mild, efficient, and reusable catalyst for the synthesis of N-tert-butyl amides from nitriles and tertiary alcohols under solvent-free conditions. ias.ac.in This catalyst possesses both Lewis and Brønsted acidity, contributing to its effectiveness. ias.ac.in The use of sulfated polyborate offers several advantages, including easy work-up, short reaction times, and good to excellent yields. ias.ac.in While the primary examples involve tertiary alcohols, the principles can be extended to other alcohol classes under appropriate conditions. ias.ac.in The table below summarizes various catalytic systems used for amide synthesis from nitriles.
| Catalyst System | Reactants | Key Features |
| Sulfated Polyborate | Nitrile, Tertiary Alcohol | Mild, efficient, recyclable, solvent-free conditions. ias.ac.in |
| Molecular Iodine | Nitrile, Alcohol | Solvent-free conditions, reactivity depends on carbocation stability. nih.gov |
| Alkaline Catalysts (e.g., LiOH) | Nitrile, Water, Tertiary Alcohol | High yield conversion in the presence of a tertiary alcohol. google.com |
| Copper Oxide Nanoparticles | Alcohol, Ammonia (B1221849), Air | Heterogeneous catalyst, reusable, applicable for aromatic and aliphatic nitriles. |
| Ru/MnO2 | Nitrile, Water | Heterogeneous system, remarkable tolerance for heteroatoms. researchgate.net |
Amide Formation via Nitrile and Alcohol Reactants
Transamidation Reactions Involving this compound Precursors
Transamidation is a chemical reaction where an amide reacts with an amine to form a new amide, representing a direct exchange of the amine component. nih.gov This method is an attractive alternative for amide synthesis as it can bypass the need for highly reactive carboxylic acid derivatives. nih.gov However, the chemical robustness of the amide bond means that a catalyst is often required to activate the amide and drive the reaction, which is typically an equilibrium process. nih.govresearchgate.net
For the synthesis of this compound, a precursor such as 4-methoxybenzamide (B147235) could be reacted with butylamine (B146782) in the presence of a suitable catalyst. Various catalytic systems, both homogeneous and heterogeneous, have been developed for transamidation. nih.govrsc.org These include metal-based catalysts (e.g., complexes of Al, Sc, Ti, Zr, Hf, Ni, Pd) and metal-free systems. rsc.orgrsc.org For instance, cerium oxide (CeO2) has been shown to be an effective and reusable heterogeneous catalyst for transamidation under solvent-free conditions. rsc.org Metal-free approaches have utilized catalysts like hydroxylamine (B1172632) hydrochloride or L-proline to activate the primary amide group. nih.govnoaa.gov The reaction often proceeds more readily if the displaced amine is volatile (e.g., ammonia), which helps to shift the equilibrium. nih.gov
| Catalyst Type | Example Catalyst(s) | Reaction Conditions |
| Heterogeneous Metal Oxide | Cerium Oxide (CeO₂) | Solvent-free, reusable catalyst. rsc.org |
| Transition Metal | Palladium (Pd) complexes | Enables C-N bond cleavage of tertiary amides. rsc.org |
| Inorganic Salt (Metal-Free) | Hydroxylamine Hydrochloride | Activates primary amides for reaction with primary or secondary amines. noaa.gov |
| Organocatalyst (Metal-Free) | L-proline | Effective for various amides and amines. nih.gov |
| Silica-Supported Acid | H₂SO₄-SiO₂ | Ecofriendly, solvent-free conditions. nih.gov |
Derivatization and Functionalization Strategies of Methoxybenzamide Scaffolds
The this compound scaffold can be chemically modified at two primary locations: the N-alkyl (butyl) moiety and the methoxybenzene ring. Such derivatization is crucial for modulating the molecule's physicochemical properties and exploring structure-activity relationships.
The N-butyl group can be introduced or modified using several synthetic strategies. N-alkylation of a primary amide, such as 4-methoxybenzamide, with an alcohol or alkyl halide is a direct method for synthesizing N-substituted amides. researchgate.netorganic-chemistry.org This transformation often requires a catalyst; for example, cobalt nanoparticles and iridium complexes have been successfully used for the N-alkylation of amides with alcohols. researchgate.netorganic-chemistry.org The reaction proceeds via a hydrogen auto-transfer mechanism, generating water as the only byproduct, which aligns with green chemistry principles. researchgate.net
Furthermore, the N-alkyl group itself can be functionalized. A deoxygenative photochemical alkylation of secondary amides can be employed to synthesize α-branched secondary amines, representing a sophisticated modification of the N-alkyl chain. nih.gov N-alkylation can also have a profound impact on the amide bond itself; in sterically hindered or "twisted" amides, N-alkylation can increase the non-planarity of the amide bond, which activates it toward cleavage and further functionalization. researchgate.net
Substituents on the benzene (B151609) ring significantly influence the reactivity and properties of the this compound molecule. These effects are broadly categorized as inductive and resonance effects. lumenlearning.comlibretexts.org
Methoxy (B1213986) Group (-OCH₃): The methoxy group at the para-position is a powerful activating group for electrophilic aromatic substitution. libretexts.org It exerts a strong electron-donating resonance effect (+M) by delocalizing its oxygen lone pair electrons into the aromatic ring. libretexts.org This effect outweighs its electron-withdrawing inductive effect (-I), making the ring more nucleophilic and thus more reactive than benzene. libretexts.org The methoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho to itself (positions 2 and 6). lumenlearning.comlibretexts.org
Amide Group (-CONH-C₄H₉): The N-butylcarboxamide group is generally considered a deactivating group due to the electron-withdrawing nature of the carbonyl. However, the lone pair on the nitrogen atom can participate in resonance with the aromatic ring, which directs incoming electrophiles to the ortho and para positions relative to the amide. libretexts.org
In this compound, the directing effects of the two substituents are synergistic. The powerful activating and ortho, para-directing methoxy group will dominate, making the positions ortho to it (and meta to the amide group) the most likely sites for further electrophilic substitution. lumenlearning.com Modifying the ring by introducing additional substituents can alter the molecule's electronic properties, steric profile, and lipophilicity. nih.gov For example, introducing a hydroxyl group can lead to intramolecular hydrogen bonding with the amide carbonyl, which can mask the polarity of the amide and affect its physical properties. nih.gov
Synthesis of Analogues with Varied Linker Structures
The structural framework of this compound can be systematically modified to investigate structure-activity relationships. A key area of analogue synthesis involves the alteration of the linker connecting the benzamide core to other molecular fragments.
In a study focused on a series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, researchers explored the impact of linker rigidity on receptor affinity and selectivity. The flexible butyl linker in these compounds was replaced with a more conformationally constrained cyclohexyl linker. nih.gov This modification aimed to improve dopamine (B1211576) D3 receptor affinity and selectivity without significantly increasing the lipophilicity of the molecules. The synthesis of these new cis- and trans-N-[4-(4-aryl-1-piperazinyl)cyclohexyl]-3-methoxybenzamides demonstrated that the trans-isomers were more potent at the D3 receptor than their cis-counterparts, although they were less potent than the original compounds with the flexible butyl linker. nih.gov This research highlights a synthetic strategy where the variation of the linker's conformational flexibility is a tool to fine-tune the pharmacological profile of benzamide derivatives.
The following table summarizes the effect of linker modification on receptor binding affinity in the studied analogues:
| Linker Type | Isomer | D3 Receptor Affinity (Ki, nM) |
| Flexible Butyl | - | (Reference Value) |
| Constrained Cyclohexyl | trans | 0.18 |
| Constrained Cyclohexyl | cis | Less potent than trans |
Formation of Conjugates and Hybrid Molecules
The covalent attachment of this compound to other molecules, such as peptides, polymers, or nanoparticles, can lead to the development of conjugates and hybrid molecules with novel properties. This approach is widely used in drug delivery and bioanalytical applications.
The formation of such conjugates often involves the introduction of a functional group onto the this compound scaffold that can react with a complementary group on the molecule to be conjugated. Chemoselective and bioorthogonal ligation chemistries are frequently employed for this purpose. These reactions, which include azide-alkyne cycloadditions, Diels-Alder reactions, and thiol-ene chemistry, allow for the specific and efficient formation of conjugates under mild conditions.
Nanoparticle bioconjugates, for instance, are prepared by functionalizing nanoparticles (e.g., gold, silica, or iron oxide) with a molecule that can then be linked to a biomolecule. This strategy benefits from the unique physical and chemical properties of the nanoparticles, enabling applications in cellular imaging, diagnostics, and targeted therapy. researchgate.net While specific examples of this compound conjugates are not extensively detailed in the available literature, the principles of bioconjugation are broadly applicable to this compound, provided it is appropriately functionalized.
Process Optimization and Reaction Efficiency
Optimizing the synthetic route to this compound is crucial for improving yield, reducing costs, and minimizing environmental impact. Key areas of process optimization include the use of solvent-free conditions, fine-tuning of reaction parameters, and careful selection of catalysts and ligands.
Solvent-Free Reaction Conditions
Solvent-free synthesis, often facilitated by microwave irradiation, represents a green and efficient approach to chemical transformations. These methods can lead to shorter reaction times, higher yields, and simplified purification procedures.
The N-alkylation of amides, a key step in the synthesis of this compound, can be effectively carried out under solvent-free, microwave-assisted conditions. mdpi.com In one study, various N-substituted amides and lactams were rapidly N-alkylated using microwave irradiation in the absence of a solvent. mdpi.com Another report describes an iridium-catalyzed N-alkylation of amides with alcohols under solvent-free and base-free microwave-mediated conditions, producing water as the only byproduct. organic-chemistry.org This method was shown to be effective for a range of primary and secondary alcohols, yielding N-alkylated products in good to high yields. organic-chemistry.org The preparation of acetamides directly from amines and an acetyl donor under microwave irradiation without any catalyst has also been reported, highlighting the potential for catalyst-free, solvent-free amidation. researchgate.net
The following table illustrates the efficiency of a representative solvent-free, microwave-assisted N-alkylation of an amide:
| Reactants | Conditions | Reaction Time | Yield |
| Benzanilide and Benzyl chloride | Microwave, Solvent-free | 115 seconds | 91% |
Temperature and Time Parameter Optimization
The optimization of reaction temperature and time is a critical aspect of process development. In a study on the synthesis of 1-substituted-1H-tetrazole analogues, a model reaction was tested at various temperatures and for different durations to determine the optimal conditions. The results showed a significant impact of these parameters on the reaction yield, with the highest yield being achieved at a specific temperature and reaction time. While this study does not directly involve this compound, the principles of optimizing temperature and time to maximize yield and minimize reaction time are universally applicable in organic synthesis.
Catalyst Loading and Ligand Effects
In metal-catalyzed reactions, such as the Buchwald-Hartwig amination, the amount of catalyst used (catalyst loading) and the nature of the ligand coordinated to the metal center have a profound effect on the reaction's efficiency.
Catalyst Loading: The effect of catalyst loading on reaction yield and time has been systematically investigated in various synthetic transformations. For instance, in the synthesis of tetrazole derivatives, it was found that increasing the catalyst concentration led to a noteworthy increase in yield and a decrease in reaction time up to an optimal loading. researchgate.net Beyond this point, further increases in catalyst loading may not significantly improve the outcome and would increase costs. Similarly, in the synthesis of ammonia over cobalt catalysts, the reaction rate was found to be strongly dependent on the cobalt loading amount, reaching a maximum at a specific weight percentage. nih.govrsc.org In the aqueous phase reforming of a bio-oil fraction, increasing the catalyst loading resulted in higher gas production. mdpi.com
The following table demonstrates the impact of catalyst loading on a model reaction:
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 0.5 | 8 | 64 |
| 1.0 | 6 | 70 |
| 1.5 | 4 | 75 |
| 2.0 | 2 | 83 |
| 2.5 | 0.5 | 95 |
| 3.0 | 0.5 | 95 |
Ligand Effects: The choice of ligand is crucial in palladium-catalyzed amination reactions. The Buchwald-Hartwig amination, a powerful method for forming C-N bonds, has seen the development of several generations of phosphine ligands. wikipedia.org Sterically hindered, bulky alkyl phosphine ligands have proven to be particularly effective, allowing for the coupling of a wide range of amines with aryl chlorides, bromides, and iodides under milder conditions. wikipedia.org The development of dialkylbiaryl phosphine ligands by the Buchwald group has significantly expanded the scope of this reaction. wikipedia.orgrug.nl The appropriate ligand for a given reaction is largely determined by the nature of the nucleophile (the amine). wuxiapptec.com For instance, ligands like BrettPhos have been specifically designed for the coupling of primary amines. libretexts.org The ligand influences the catalytic cycle by affecting the rate of oxidative addition, reductive elimination, and preventing the formation of inactive catalyst species. wikipedia.orgwuxiapptec.com
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
Proton NMR (¹H NMR) spectroscopy of N-butyl-4-methoxybenzamide reveals distinct signals corresponding to the different types of protons in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons on the benzene (B151609) ring appear as two doublets. The two protons ortho to the carbonyl group are deshielded and resonate at approximately 7.67-7.71 ppm with a coupling constant (J) of about 8.8 Hz. ias.ac.in The two protons meta to the carbonyl group (and ortho to the methoxy (B1213986) group) are more shielded and appear as a doublet around 6.88-6.91 ppm, also with a coupling constant of about 8.8 Hz. ias.ac.inrsc.org
The protons of the butyl group exhibit characteristic splitting patterns. The terminal methyl (CH₃) protons appear as a triplet at approximately 0.92 ppm (J ≈ 7.4 Hz). The methoxy (OCH₃) group protons appear as a sharp singlet at around 3.81-3.84 ppm. rsc.org A broad singlet, often observed around 5.86-5.89 ppm, is attributed to the amide (N-H) proton. ias.ac.inrsc.org The chemical shifts and coupling constants are summarized in the table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (ortho to C=O) | 7.67 - 7.71 | Doublet | 8.8 |
| Aromatic (meta to C=O) | 6.88 - 6.91 | Doublet | 8.8 |
| Methoxy (OCH₃) | 3.81 - 3.84 | Singlet | N/A |
| Amide (NH) | ~5.89 | Broad Singlet | N/A |
| Butyl (CH₃) | ~0.92 | Triplet | 7.4 |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The spectrum of this compound shows a signal for the carbonyl carbon (C=O) at approximately 166.4-166.9 ppm. rsc.orgsemanticscholar.org The carbon attached to the methoxy group is observed around 161.8 ppm, while the methoxy carbon itself appears at about 55.3 ppm. rsc.orgrsc.org The aromatic carbons show signals in the range of 113.5 to 128.4 ppm. rsc.orgrsc.org The carbons of the butyl group are also detected, confirming the presence of the alkyl chain. semanticscholar.org
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 166.4 - 166.9 |
| Aromatic (C-OCH₃) | ~161.8 |
| Aromatic (C-H ortho to C=O) | ~128.4 |
| Aromatic (ipso-C) | ~128.1 |
| Aromatic (C-H meta to C=O) | ~113.5 |
| Methoxy (OCH₃) | ~55.3 |
| Butyl (α-CH₂) | Not specified |
| Butyl (β-CH₂) | Not specified |
| Butyl (γ-CH₂) | Not specified |
| Butyl (CH₃) | Not specified |
Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) : A COSY experiment on this compound would show correlations between protons that are coupled to each other. youtube.comsdsu.edu For instance, it would confirm the coupling between the adjacent protons on the benzene ring and the sequential protons within the butyl chain. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edunih.gov This technique is invaluable for definitively assigning the ¹³C signals based on the known ¹H assignments. For example, the proton signal at ~7.7 ppm would correlate with the carbon signal at ~128.4 ppm. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.educolumbia.edu This is crucial for connecting different parts of the molecule. For example, the amide proton (NH) would show a correlation to the carbonyl carbon (C=O), and the protons ortho to the carbonyl group would also show a correlation to the carbonyl carbon. columbia.edu The methoxy protons would show a correlation to the aromatic carbon to which the methoxy group is attached.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
The FTIR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band corresponding to the C=O stretching of the amide group (Amide I band) is typically observed in the range of 1635-1651 cm⁻¹. ias.ac.in Another important band is the N-H bending vibration (Amide II band), which appears around 1540-1550 cm⁻¹. The N-H stretching vibration is visible as a band around 3309-3330 cm⁻¹. ias.ac.inrsc.org
The aromatic ring is identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1610 cm⁻¹ region. ias.ac.in The presence of the methoxy group is confirmed by a C-O stretching band, often seen around 1256 cm⁻¹. rsc.org The alkyl C-H stretching of the butyl group is observed in the region of 2870-2962 cm⁻¹. ias.ac.in
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretch | 3309 - 3330 |
| C-H Stretch (Aromatic) | > 3000 |
| C-H Stretch (Aliphatic) | 2870 - 2962 |
| C=O Stretch (Amide I) | 1635 - 1651 |
| C=C Stretch (Aromatic) | 1450 - 1610 |
| N-H Bend (Amide II) | 1540 - 1550 |
| C-O Stretch (Methoxy) | ~1256 |
Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is generally more sensitive to non-polar bonds. photothermal.com It measures the inelastic scattering of light caused by molecular vibrations. photothermal.com
For this compound, Raman spectroscopy would also detect the characteristic vibrations of the molecule. core.ac.uk The aromatic ring stretching vibrations would be particularly prominent. While specific Raman data for this compound was not found in the search results, related benzamide (B126) derivatives have been studied. researchgate.netresearchgate.net For instance, in similar molecules, C-N stretching vibrations and various bending modes can be identified, providing a complete vibrational profile of the molecule. researchgate.net The enhancement of the Raman signal can be achieved through techniques like Surface-Enhanced Raman Scattering (SERS), which could enable detailed analysis even at low concentrations. arxiv.org
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for confirming the molecular mass and elucidating the structure of this compound through characteristic fragmentation.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of moderately polar molecules like this compound. In positive ion mode, the molecule is expected to be detected primarily as its protonated form, [M+H]⁺. Given the molecular formula C₁₂H₁₇NO₂, the neutral monoisotopic mass is 207.1259 g/mol . Therefore, high-resolution mass spectrometry (HRMS) using ESI would detect a signal corresponding to the protonated molecule [C₁₂H₁₈NO₂]⁺ at m/z 208.1332.
This technique is frequently used for accurate mass analysis to confirm the elemental composition. For instance, studies on similar N-substituted benzamide derivatives consistently report the detection of the [M+H]⁺ ion as the base peak or a significant peak in the ESI mass spectrum, which confirms the molecular identity. rsc.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is widely employed to assess the purity of this compound and to confirm its identity through its characteristic electron ionization (EI) fragmentation pattern. amazonaws.com In a typical GC-MS analysis, the compound is separated on a capillary column and then ionized, usually by electron impact at 70 eV. amazonaws.com
The resulting mass spectrum for this compound shows a distinct molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 207, corresponding to its molecular weight. researchgate.net The fragmentation pattern is highly informative for structural confirmation. The most abundant fragment, the base peak, is observed at m/z 135. This peak corresponds to the stable 4-methoxybenzoyl cation, formed by the cleavage of the amide C-N bond. Other significant fragments are also observed, providing further structural evidence. researchgate.net
A summary of the key fragments observed in the GC-MS spectrum of this compound is presented below.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion | Structural Assignment |
|---|---|---|---|
| 207 | 15 | [C₁₂H₁₇NO₂]⁺ | Molecular Ion (M⁺) |
| 164 | 15 | [M - C₃H₇]⁺ | Loss of a propyl radical |
| 135 | 100 | [C₈H₇O₂]⁺ | 4-methoxybenzoyl cation (Base Peak) |
| 107 | 10 | [C₇H₇O]⁺ | Loss of CO from the 4-methoxybenzoyl cation |
| 92 | 14 | [C₆H₄O]⁺ | Loss of methyl from the [C₇H₇O]⁺ fragment |
| 77 | 18 | [C₆H₅]⁺ | Phenyl cation |
Thermal Analysis Techniques
Thermal analysis techniques are crucial in characterizing the physicochemical properties of materials by measuring changes in their properties as a function of temperature. For this compound, these methods provide critical insights into its thermal stability, melting point, and decomposition behavior.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental techniques for assessing the thermal stability of a chemical compound. While specific TGA and DTA research data for this compound is not extensively available in the public domain, the principles of these analyses can be applied to understand its expected thermal behavior based on studies of related benzamide structures.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A TGA curve plots the mass of the sample against temperature. For a stable compound like this compound, the initial part of the curve would be expected to show a flat baseline, indicating no mass loss. The onset of a downward slope in the TGA curve signifies the beginning of thermal decomposition. The temperature at which significant mass loss occurs is a key indicator of the compound's thermal stability. The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. rsc.org
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. The DTA curve plots this temperature difference (ΔT) against temperature. Endothermic events (which absorb heat), such as melting, boiling, or sublimation, result in negative peaks. Exothermic events (which release heat), such as crystallization or decomposition, produce positive peaks. For this compound, a sharp endothermic peak would be expected at its melting point. At higher temperatures, exothermic peaks might be observed, corresponding to the energy released during the decomposition of the molecule.
Expected Research Findings from TGA/DTA of this compound:
A comprehensive thermal analysis of this compound would provide detailed information regarding its stability. The TGA curve would precisely indicate the temperature range at which the compound begins to decompose and the stages of its decomposition. For instance, the initial mass loss might correspond to the cleavage of the butyl group, followed by the breakdown of the benzamide core at higher temperatures.
The DTA curve would complement this information by identifying the melting point of the compound. Studies on similar compounds, such as N-butyl-3-iodo-4-methoxybenzamide, have utilized TGA to assess thermal properties, indicating the importance of this technique in the characterization of novel benzamide derivatives. The combination of TGA and DTA provides a comprehensive thermal profile, which is essential for determining the compound's suitability for various applications where it might be exposed to elevated temperatures.
Below is a hypothetical data table structure that would be populated from experimental TGA/DTA results for this compound.
Interactive Data Table: Illustrative Thermal Analysis Data
| Analysis Type | Parameter | Expected Observation |
|---|---|---|
| TGA | Onset of Decomposition (Tonset) | Temperature at which significant mass loss begins. |
| TGA | Temperature of Max Decomposition Rate | The temperature at which the rate of mass loss is highest. |
| TGA | Residual Mass (%) | The percentage of mass remaining at the end of the experiment. |
| DTA | Melting Point (Tm) | A sharp endothermic peak corresponding to the solid-to-liquid phase transition. |
Structure Activity Relationship Sar and Molecular Design Principles
Rational Design of N-Butyl-4-methoxybenzamide Derivatives for Biological Interactions
Rational drug design utilizes the known three-dimensional structure of biological targets to design molecules that are likely to bind to them. For benzamide (B126) derivatives, this approach involves modifying three key structural components: the benzamide core, the N-alkyl linker, and a terminal functional group, which is often a piperazine (B1678402) or similar amine-containing moiety in more complex analogues.
The design process for derivatives of this compound is guided by an iterative process of chemical synthesis and biological evaluation. Initial lead compounds are modified to probe the chemical space around the target's binding pocket. For instance, altering substituents on the benzamide's aromatic ring can modulate electronic and steric properties, influencing binding affinity. The length and flexibility of the N-butyl chain are also critical, as they determine the optimal positioning of the molecule within the receptor. Computational methods, such as molecular docking, are often employed to predict how these structural changes will affect the ligand-receptor interaction before synthesis is undertaken, thereby streamlining the discovery process.
Elucidation of Structural Determinants for Ligand-Receptor Affinity
The biological activity of this compound derivatives is dictated by specific structural features that govern their affinity and selectivity for various receptors.
The benzamide scaffold is a cornerstone in the development of ligands for D2-like dopamine (B1211576) receptors (D2, D3, and D4). Achieving selectivity, particularly for the D3 receptor, has been a major goal due to its implications in neuropsychiatric disorders. Structure-activity relationship studies on related, more complex benzamide analogues reveal critical determinants for D3 selectivity over the highly homologous D2 receptor.
Key findings indicate that substitution patterns on a terminal arylpiperazine ring, connected via the N-butyl linker, are crucial. For example, incorporating a 2-methoxyphenyl or a 2,3-dichlorophenyl group on this terminal ring often enhances affinity for the D3 receptor. The this compound moiety acts as the foundational "arylcarboxamide" portion, which interacts with the receptor's binding pocket. While extensive data on D3 versus D4 selectivity for simple this compound derivatives is limited, research on analogous systems provides clear evidence of how systematic structural modifications influence receptor preference. Alterations in the linker and the terminal aryl group can shift selectivity, with some analogues achieving over 100-fold selectivity for the D3 receptor compared to the D2 receptor.
The following table illustrates SAR for a series of related N-{4-[4-(Aryl)piperazin-1-yl]butyl}carboxamide analogues, demonstrating how changes in the terminal aryl group and the carboxamide portion affect D2 and D3 receptor affinity.
| Compound | Aryl Group (Head) | Carboxamide Group (Tail) | D3 Kᵢ (nM) | D2 Kᵢ (nM) | Selectivity (D2/D3) |
|---|---|---|---|---|---|
| 1 | Phenyl | Benzamide | 9.5 | 530 | 56 |
| 2 | 2-Methoxyphenyl | Benzamide | 3.5 | 37 | 11 |
| 3 | 2,3-Dichlorophenyl | Benzamide | 0.66 | 36 | 55 |
| 4 | 2,3-Dichlorophenyl | 4-Chlorobenzamide | 0.80 | 49 | 61 |
| 5 | 2,3-Dichlorophenyl | 4-Methoxybenzamide (B147235) | 0.89 | 61 | 69 |
Biased agonism is a phenomenon where a ligand, upon binding to a G protein-coupled receptor (GPCR) like the adenosine (B11128) A1 receptor (A1R), preferentially activates one of several downstream signaling pathways over others (e.g., G protein-dependent vs. β-arrestin-dependent pathways) researchgate.netacs.orgufrj.bracs.org. This concept offers the potential to develop drugs that trigger therapeutic effects while avoiding pathways that lead to adverse side effects acs.orgnih.gov. For the A1R, biased agonists could potentially elicit cardioprotective or analgesic effects (G protein-mediated) without causing undesirable effects like bradycardia semanticscholar.org.
While the benzamide scaffold is not a classic structure for adenosine receptor ligands, some research has explored benzamide-containing molecules for A1R activity. For example, a series of [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides has been investigated for adenosine receptor selectivity. This suggests that the benzamide moiety can be incorporated into scaffolds targeting these receptors.
Although no direct studies have characterized this compound as an A1R biased agonist, the principles of biased agonism could be applied to its rational design. The structure of a ligand, including its core scaffold, substituent groups, and linker, can stabilize distinct receptor conformations that favor coupling to specific intracellular signaling proteins ufrj.br. Modifying the this compound scaffold could theoretically produce derivatives with biased signaling profiles at the A1 receptor or other GPCRs.
The electronic properties of substituents on the benzamide ring—whether they are electron-donating (e.g., methoxy (B1213986), -OCH₃) or electron-withdrawing (e.g., nitro, -NO₂; fluoro, -F)—play a significant role in modulating biological activity. These groups alter the electron density of the aromatic ring and the amide functionality, which can affect hydrogen bonding capabilities and electrostatic interactions with the receptor.
Studies on various benzamide derivatives have shown that:
Electron-donating groups , such as the methoxy group in this compound, can increase the electron density on the carbonyl oxygen of the amide. This may enhance its ability to act as a hydrogen bond acceptor, a critical interaction in many ligand-receptor complexes. In some series, electron-rich substituents have been shown to improve potency nih.gov.
Electron-withdrawing groups decrease the electron density. In certain contexts, this can also be beneficial for activity. For instance, in a series of benzamides targeting Mycobacterium tuberculosis, compounds with strong electron-deficient groups showed a significant decrease in potency, indicating that electron-rich properties were favorable for that specific target nih.gov.
Steric factors are also crucial. The size and position (ortho, meta, para) of a substituent can either promote a favorable binding conformation or cause steric hindrance that prevents proper docking into the receptor's active site nih.gov. For dopamine D4 receptor ligands, it was found that polar, hydrogen-bond-accepting meta-substituents on the benzamide ring were particularly sensitive to receptor mutations, highlighting the importance of this position for binding nih.gov.
Conformational Analysis and Linker Flexibility in Molecular Recognition
The four-carbon alkyl (butyl) chain in this compound serves as a flexible linker. The length and conformational freedom of this linker are critical for allowing the benzamide head and the terminal amine group to adopt an optimal orientation for simultaneous interaction with different subpockets of a receptor binding site.
Research into dopamine D3 receptor ligands has directly investigated the role of this linker flexibility. In one study, the flexible N-[4-(4-arylpiperazin-1-yl)butyl] linker was replaced with a more conformationally constrained cyclohexyl linker. The key findings were:
The flexible butyl linker generally resulted in higher D3 receptor affinity compared to its more rigid cyclohexyl counterparts.
Among the rigid analogues, the trans-isomers consistently showed higher potency at the D3 receptor than the cis-isomers, demonstrating that a specific spatial arrangement is required for optimal binding.
Despite being less potent than the flexible-linker compounds, the rigid trans-derivative N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide achieved very high D3 affinity (Kᵢ = 0.18 nM) and excellent selectivity (>200-fold) over other receptors.
This demonstrates a trade-off between flexibility and pre-organization. While a flexible linker can adapt to the receptor site, a rigid linker that locks the molecule in a bioactive conformation can also lead to high affinity and may improve selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. These models are invaluable in drug design for predicting the activity of novel, unsynthesized molecules.
For benzamide derivatives, various QSAR studies have been conducted, particularly for their activity as dopamine receptor antagonists. These models typically use a range of molecular descriptors, including:
Electronic descriptors: Parameters describing the distribution of electrons (e.g., partial charges, dipole moment).
Steric descriptors: Parameters related to the size and shape of the molecule (e.g., molecular volume, surface area).
Hydrophobic descriptors: Parameters quantifying the lipophilicity of the molecule (e.g., LogP).
A QSAR study on 6-methoxybenzamide derivatives as D2 antagonists found that the biological activity was increased by the presence of hydrophobic substituents at one position and electron-donating groups at another. Both linear models, like Multiple Linear Regression (MLR), and non-linear models, such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM), have been successfully applied to predict the binding affinity of benzamide series. These models can generate 3D contour maps (in methods like CoMFA) that visualize regions around the molecule where certain properties (e.g., steric bulk or positive charge) would increase or decrease activity, providing a clear roadmap for further chemical modifications.
Computational Chemistry in Molecular Design
Computational chemistry serves as a powerful tool in the rational design and optimization of bioactive molecules like this compound. By simulating molecular behavior and interactions at an atomic level, researchers can predict the compound's properties and its potential as a therapeutic agent, thereby guiding synthetic efforts and reducing the reliance on time-consuming trial-and-error methodologies. Techniques such as molecular docking, Density Functional Theory (DFT), and pharmacophore modeling are instrumental in elucidating the structural and electronic characteristics that govern the biological activity of benzamide derivatives.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method provides critical insights into the binding mode and affinity, helping to understand the basis of a molecule's biological activity. For benzamide derivatives, docking studies have been instrumental in identifying key interactions within the active sites of various protein targets. bohrium.commdpi.comresearchgate.net
In a typical docking protocol, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, this compound, is then computationally placed into the defined binding site of the protein. An algorithm scores the different binding poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, to estimate the binding free energy. bohrium.comwalshmedicalmedia.com
The binding interactions for a series of benzamide derivatives docked against a target protein can be summarized to highlight the most significant interactions and their corresponding binding energies.
| Compound Class | Target Protein | Key Interacting Residues | Primary Interactions | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|---|
| Benzamide Analogues | FtsZ | Val207, Asn263, Leu209 | Hydrogen Bonds | -7.0 to -8.0 |
| Trimethoxy-benzamides | PrP Globular Domain | Not Specified | Hydrogen Bonds | -6.35 to -7.88 |
| N-heteroaryl benzamides | Glucokinase (GK) | Arg63 | Hydrogen Bonds, Hydrophobic | Not Specified |
| Benzamide Pyrazolones | COVID-19 Main Protease | Gln192, Gly143, Arg188 | Hydrogen Bonds | -8.85 to -8.90 |
This interactive table summarizes typical findings from molecular docking studies on various benzamide derivatives, illustrating the types of interactions and energy values commonly observed. bohrium.comresearchgate.netwalshmedicalmedia.comresearchgate.net
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govarxiv.orgnsf.gov It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. researchgate.netresearchgate.net For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide a detailed understanding of its structural and electronic characteristics. researchgate.nettandfonline.com
DFT calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process yields precise information on bond lengths, bond angles, and dihedral angles. For molecules in the methoxybenzamide class, these calculations help to understand the planarity of the phenyl ring and the orientation of the amide and methoxy substituents. nih.gov
A key output of DFT is the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net
Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen and the oxygen of the methoxy group, indicating these are sites susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
| Calculated Property | Significance | Typical Method |
|---|---|---|
| Optimized Geometry | Provides stable 3D structure, bond lengths, and angles. | B3LYP/6-311++G(d,p) |
| HOMO Energy | Indicates electron-donating capability. | DFT Calculation |
| LUMO Energy | Indicates electron-accepting capability. | DFT Calculation |
| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and stability. | ELUMO - EHOMO |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | DFT Calculation |
This interactive table outlines key electronic and structural properties of methoxybenzamide analogues that are typically determined using DFT calculations. nih.govresearchgate.netresearchgate.nettandfonline.com
Building upon molecular docking, the prediction of binding modes involves a detailed analysis of the specific orientation and interactions of a ligand within a protein's active site. researchgate.netresearchgate.netnih.gov This analysis is crucial for understanding the structural basis of activity and for designing new molecules with improved affinity and selectivity. The binding mode reveals which parts of the molecule are essential for interaction and which can be modified. nih.gov
From the analysis of binding modes of a set of active molecules, a pharmacophore model can be developed. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. nih.govnih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
For a compound like this compound, a pharmacophore model derived from its binding mode at a hypothetical target might include:
An aromatic ring feature corresponding to the methoxyphenyl group.
A hydrogen bond acceptor feature from the carbonyl oxygen.
A hydrogen bond donor feature from the amide N-H group.
A hydrophobic feature representing the n-butyl chain.
Such a model serves as a 3D query for virtual screening of large compound libraries to identify new, structurally diverse molecules that fit the pharmacophore and are therefore likely to be active. nih.gov Studies on benzamide derivatives targeting the FtsZ protein, for instance, led to the development of a five-featured pharmacophore model that included one hydrogen bond acceptor, one donor, one hydrophobic feature, and two aromatic rings. bohrium.comnih.gov This model successfully guided the identification of potent inhibitors.
| Pharmacophore Feature | Corresponding Chemical Group in this compound | Type of Interaction |
|---|---|---|
| Aromatic Ring (AR) | Methoxy-substituted phenyl ring | π-π stacking, hydrophobic |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen, Methoxy oxygen | Hydrogen bonding |
| Hydrogen Bond Donor (HBD) | Amide (N-H) group | Hydrogen bonding |
| Hydrophobic (HY) | n-Butyl chain | van der Waals, hydrophobic |
This interactive table illustrates a hypothetical pharmacophore model for this compound, detailing the essential chemical features and the corresponding molecular fragments responsible for target interaction.
Mechanistic Investigations of Biological Activities in Vitro and Pre Clinical in Vivo
Molecular Mechanisms of Antimicrobial Action
While N-butyl-4-methoxybenzamide is investigated for its biological properties, specific details regarding its molecular mechanisms as an antimicrobial agent are not extensively documented in current scientific literature. The following sections describe key antimicrobial targets, but the direct action of this compound on these processes remains an area for further research.
Inhibition of Bacterial Biofilm Formation
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. nih.govresearchgate.net This protective matrix makes bacteria within a biofilm significantly more tolerant to antibiotics and host immune responses. nih.govfrontiersin.org The process of biofilm formation involves initial attachment of bacteria to a surface, followed by proliferation and the production of the EPS matrix. nih.gov Small molecules that can inhibit any of these stages are considered valuable as potential anti-biofilm agents. bohrium.com However, specific studies detailing the inhibitory effects of this compound on bacterial biofilm formation are not available in the provided search results.
Quorum Sensing Modulation in Pathogenic Bacteria
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to monitor their population density and coordinate collective behaviors, including virulence factor production and biofilm formation. nih.govmdpi.com This process relies on the production, release, and detection of small signaling molecules called autoinducers. mdpi.com In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary signaling molecules. nih.gov Disrupting the QS system is a promising therapeutic strategy to reduce bacterial pathogenicity without exerting direct bactericidal pressure. nih.gov While various compounds are being explored as QS inhibitors, the specific modulatory effect of this compound on QS pathways in pathogenic bacteria has not been detailed in the available research.
Cellular and Molecular Mechanisms of Anticancer/Antiproliferative Effects
Research into the anticancer properties of N-substituted benzamides, a class of compounds to which this compound belongs, has provided significant insights into their mechanisms of action. Studies on related compounds, such as declopramide, have shown that these molecules can selectively induce cell cycle arrest and apoptosis in malignant cells. nih.govresearchgate.net
Cell Cycle Arrest Induction
Investigations into N-substituted benzamides reveal a consistent ability to induce a cell cycle block at the G2/M phase in cancer cells. nih.govnih.gov This arrest prevents the cells from entering mitosis and undergoing cell division. Notably, this effect appears to be independent of the tumor suppressor protein p53, as the G2/M block is observed in both p53-positive and p53-deficient cancer cell lines. nih.gov The cell cycle arrest is a precursor to the induction of apoptosis, although it can also occur independently of the apoptotic process. nih.gov For instance, even when apoptosis is blocked by overexpressing the anti-apoptotic protein Bcl-2, the G2/M arrest still occurs. nih.govresearchgate.net
Table 1: Effect of N-Substituted Benzamides on Cancer Cell Cycle Progression
| Cell Line | Compound | Observation | p53 Status | Reference |
| 70Z/3 (murine pre-B cell) | Declopramide | Accumulation of cells in G2/M phase | Wild-type | nih.govresearchgate.net |
| HL60 (human promyelocytic leukemia) | Declopramide | G2/M phase cell cycle block | Deficient | nih.gov |
| 70Z/3Bcl-2+ (Bcl-2 overexpressing) | Declopramide | G2/M phase arrest occurs despite inhibition of apoptosis | Wild-type | nih.govresearchgate.net |
Apoptosis Pathways and Programmed Cell Death
N-substituted benzamides have been shown to trigger programmed cell death, or apoptosis, primarily through the mitochondrial (intrinsic) pathway. nih.gov This pathway is initiated by cellular stress and is critically regulated by the Bcl-2 family of proteins. nih.gov The mechanism involves the release of cytochrome c from the mitochondria into the cytosol. nih.govresearchgate.net Cytosolic cytochrome c then participates in the formation of the apoptosome, which leads to the activation of an initiator caspase, specifically caspase-9. nih.gov Activated caspase-9 subsequently activates executioner caspases, which dismantle the cell, leading to apoptotic death. nih.govnih.gov
This apoptotic mechanism is sensitive to the levels of the anti-apoptotic protein Bcl-2; overexpression of Bcl-2 inhibits the apoptosis induced by these benzamides. nih.govresearchgate.net However, similar to the cell cycle arrest, the induction of apoptosis is not dependent on p53, indicating a pathway that can bypass mutations in this critical tumor suppressor gene. nih.gov
Table 2: Key Molecular Events in N-Substituted Benzamide-Induced Apoptosis
| Molecular Event | Protein/Molecule Involved | Role in Apoptosis | Dependence | Reference |
| Mitochondrial Pathway Activation | Bcl-2 family | Regulation of mitochondrial membrane permeability | Bcl-2 sensitive | nih.govresearchgate.net |
| Apoptosome Formation | Cytochrome c | Released from mitochondria to initiate caspase cascade | - | nih.gov |
| Initiator Caspase Activation | Caspase-9 | Activated by the apoptosome | - | nih.gov |
| p53 Involvement | p53 | Tumor suppressor protein | p53-independent | nih.gov |
Reactive Oxygen Species (ROS) Modulation
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cancer. nih.govnorthwestern.edu At low to moderate levels, ROS can act as signaling molecules that promote tumor cell proliferation and survival. nih.gov Conversely, excessive levels of ROS can induce cellular damage and trigger cell death, including apoptosis. nih.govnih.gov Many cancer therapies leverage this by intentionally increasing ROS levels to a toxic threshold within cancer cells. itmedicalteam.pl The specific role of this compound in modulating ROS levels within cancer cells and how this contributes to its potential anticancer effects is not detailed in the available scientific literature.
Receptor Binding and Signaling Pathway Studies
Agonist/Antagonist Characterization
The characterization of this compound as an agonist or antagonist at specific receptors is not extensively documented in publicly available research. However, studies on structurally related benzamide (B126) compounds provide a basis for understanding its potential interactions. For instance, a series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides have been investigated for their affinity and activity at dopamine (B1211576) receptors. Within this series, certain derivatives have been identified as potent dopamine D3 receptor ligands. One such derivative, trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide, was characterized as a full agonist at the D3 receptor. While these compounds are more complex than this compound, this suggests that the benzamide scaffold can be a key pharmacophore for interacting with and activating dopamine receptors.
In a different context, more complex tris-benzamide structures have been studied as modulators of the estrogen receptor (ERα). These molecules were designed to disrupt the interaction between ERα and its coregulator proteins, effectively acting as antagonists of ERα-mediated transcriptional activity. While a linear n-butyl group attached to the core structure was found to dramatically lower protein binding affinity compared to other substituents, this research highlights the potential for benzamide derivatives to function as antagonists in protein-protein interactions. The specific agonist or antagonist profile of this compound would require direct experimental evaluation through receptor binding and functional assays.
In Vitro Functional Assays for Receptor Activation
For nuclear receptors like the estrogen receptor, fluorescence polarization (FP) assays are frequently used to assess the disruption of protein-protein interactions. In studies of tris-benzamide modulators of ERα, an FP assay was used to measure the displacement of a fluorescently tagged peptide from the ERα ligand-binding domain, thereby quantifying the antagonist activity of the compounds nih.govsigmaaldrich.com. These types of assays would be crucial in determining whether this compound activates or inhibits specific receptor signaling pathways.
Antioxidative Mechanisms
While direct studies on the antioxidative mechanisms of this compound are limited, research on other benzamide derivatives provides insights into their potential antioxidant properties. A study on a range of N-arylbenzamides bearing methoxy (B1213986) and hydroxy groups demonstrated their capacity to act as antioxidants. Computational analysis within this study highlighted the positive influence of the electron-donating methoxy group on the antioxidant properties of these compounds. This suggests that the 4-methoxy group in this compound could contribute to potential antioxidative effects by donating an electron to stabilize free radicals.
Pre-clinical In Vivo Studies for Mechanistic Insights (Non-Mammalian Models)
Zebrafish Larvae Models for Biological Effect Assessment and Target Engagement
The use of non-mammalian models, such as zebrafish (Danio rerio) larvae, has become increasingly prevalent in pre-clinical research to assess the biological effects and target engagement of chemical compounds. These models offer advantages in terms of speed, cost-effectiveness, and the ability to perform medium- to high-throughput screening.
While specific studies employing zebrafish larvae to investigate this compound were not identified, research on other benzamide compounds demonstrates the utility of this model system. For example, the benzamide fungicide zoxamide (B129027) has been tested on zebrafish embryos and larvae to assess its toxicity and developmental effects. These studies have revealed that zoxamide can reduce survival, delay hatching, and cause physical deformities such as pericardial edema and spine curvature researchgate.netnih.gov. Such assays could be applied to this compound to rapidly assess its potential for developmental toxicity.
Furthermore, zebrafish larvae are used to evaluate behavioral effects that may indicate neuroactivity. Studies on other benzamide derivatives have used zebrafish larvae to assess changes in locomotor activity researchgate.net. The clear and distinct swimming patterns of zebrafish larvae in response to light and dark stimuli are employed to screen for neuroactive drugs nanobioletters.com. This behavioral paradigm could be used to investigate whether this compound has any stimulant, sedative, or other neuroactive properties, providing valuable mechanistic insights early in the drug discovery process.
Advanced Research Applications and Potential Translational Avenues Excluding Clinical
Role as Chemical Probes for Biological Systems
N-butyl-4-methoxybenzamide holds potential for development as a chemical probe to investigate complex biological systems. Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby enabling the study of that target's function in a cellular or organismal context. The design of effective chemical probes often involves the modification of a core chemical structure to optimize potency, selectivity, and cell permeability.
While direct studies on this compound as a chemical probe are not extensively documented, the broader class of methoxybenzamide derivatives has shown significant biological activity, suggesting a strong foundation for such applications. For instance, various substituted benzamides are known to interact with a range of biological targets, including receptors and enzymes. The N-butyl group can influence the compound's lipophilicity, which is a critical factor for cell membrane permeability, while the 4-methoxy group can affect binding interactions with target proteins.
The development of this compound into a chemical probe would involve systematic structural modifications and subsequent evaluation of its biological activity and selectivity. This could lead to the discovery of novel tools for studying specific biological pathways, which is a crucial step in fundamental biological research and early-stage drug discovery.
Development as Intermediates in Complex Organic Synthesis
In the realm of organic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. The benzamide (B126) moiety is a common structural motif in many biologically active compounds and functional materials. The presence of the N-butyl and 4-methoxy groups provides specific steric and electronic properties that can be exploited in multi-step synthetic sequences.
The amide bond in this compound is relatively stable, yet it can be subjected to various chemical transformations. For example, the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. The amide nitrogen can also participate in further chemical modifications.
The utility of this compound as a synthetic intermediate is highlighted by the numerous methods developed for the synthesis of benzamide derivatives. These methods often involve the coupling of a benzoic acid derivative with an amine, and the resulting benzamide can then be elaborated into a more complex target molecule. The availability of this compound as a building block can streamline the synthesis of novel compounds with potential applications in various fields of chemical research.
Table 1: Examples of Synthetic Transformations Involving Benzamide Intermediates
| Reaction Type | Reagents and Conditions | Product Type | Potential Application |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Nitrating or halogenating agents | Substituted benzamides | Synthesis of functionalized aromatic compounds |
| Amide Reduction | Reducing agents like LiAlH4 | Substituted benzylamines | Building blocks for pharmaceuticals and agrochemicals |
| Ortho-lithiation | Organolithium reagents | Ortho-functionalized benzamides | Regioselective synthesis of complex aromatics |
| Cross-coupling Reactions | Palladium or copper catalysts | Biaryl or heterocyclic benzamides | Development of novel ligands and materials |
Radiochemical Labeling for Molecular Imaging Research (e.g., PET Tracer Development Principles)
The structural scaffold of this compound is amenable to radiochemical labeling for use in molecular imaging research, particularly in the development of Positron Emission Tomography (PET) tracers. PET is a powerful non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify biological processes in vivo.
The development of a PET tracer based on this compound would involve the incorporation of a positron-emitting radionuclide, such as carbon-11 (¹¹C) or fluorine-18 (¹⁸F), into the molecule. The 4-methoxy group is a particularly attractive site for radiolabeling with ¹¹C, which can be introduced via the methylation of a corresponding 4-hydroxy precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Research on radioiodinated N-(alkylaminoalkyl)-substituted 4-methoxybenzamides has demonstrated their potential for melanoma imaging. chim.it These studies have shown that certain derivatives exhibit high uptake in melanoma cells, suggesting that the 4-methoxybenzamide (B147235) core can be a suitable platform for developing targeted imaging agents. chim.it The principles learned from these studies could be applied to the development of ¹⁸F-labeled analogs of this compound, which would offer the advantage of a longer half-life, allowing for more complex imaging protocols.
The development of a successful PET tracer requires a careful balance of factors, including high affinity and selectivity for the target, appropriate pharmacokinetics, and efficient radiosynthesis. The this compound scaffold provides a promising starting point for the design and synthesis of novel PET tracers for a variety of biological targets.
Material Science Applications (e.g., as Component of Specialty Chemicals)
In the field of material science, this compound has potential as a component in the development of specialty chemicals and polymers. The incorporation of substituted benzamide units into polymer backbones can significantly influence the material's properties, such as thermal stability, solubility, and mechanical strength.
Aromatic polyamides, for instance, are a class of high-performance polymers known for their exceptional thermal and mechanical properties. However, their poor solubility in common organic solvents can limit their processability. The introduction of side groups, such as the N-butyl and 4-methoxy groups found in this compound, can disrupt the regular packing of polymer chains, thereby improving solubility without significantly compromising thermal stability.
The N-butyl group, being a flexible alkyl chain, can increase the free volume within the polymer matrix, leading to enhanced processability. The polar methoxy (B1213986) group can influence inter-chain interactions and the material's affinity for certain solvents or other additives. Therefore, this compound could be explored as a monomer or a co-monomer in the synthesis of novel polyamides with tailored properties for specific applications, such as advanced coatings, films, or fibers.
Agrochemical Research Applications (e.g., as Building Blocks for Crop Protection)
The benzamide chemical structure is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this moiety. Benzamide derivatives have been shown to exhibit a wide range of biological activities, including insecticidal, fungicidal, and herbicidal properties. This makes this compound a valuable building block for the synthesis of new crop protection agents.
For example, certain benzamide derivatives have been patented as insecticides for agricultural and horticultural use. sigmaaldrich.com These compounds often feature complex substitution patterns on the benzamide core, and this compound could serve as a starting material for the synthesis of such analogs. The N-butyl and 4-methoxy groups can be systematically varied to optimize the compound's efficacy, selectivity, and environmental profile.
Furthermore, some benzamide derivatives have been investigated as plant growth regulators, demonstrating activities such as dwarfing, induction of flower buds, and thinning of fruits. nih.govchemicalbook.com The structural features of this compound could be incorporated into new molecules designed to modulate plant growth and development, potentially leading to improved crop yields and quality.
Table 2: Potential Agrochemical Applications of this compound Derivatives
| Application Area | Mode of Action (Hypothetical) | Structural Modifications for Optimization |
|---|---|---|
| Insecticides | Disruption of insect nervous system or metabolism | Variation of N-alkyl chain, substitution on the aromatic ring |
| Fungicides | Inhibition of fungal cell wall synthesis or respiration | Introduction of heterocyclic moieties, halogen atoms |
| Herbicides | Inhibition of essential plant enzymes | Modification of the amide functionality, exploration of different substitution patterns |
| Plant Growth Regulators | Modulation of plant hormone signaling pathways | Fine-tuning of lipophilicity and electronic properties |
Green Chemistry Aspects in Synthesis of Methoxybenzamides
The synthesis of this compound and other methoxybenzamides can be approached from a green chemistry perspective, aiming to develop more sustainable and environmentally friendly synthetic methods. Traditional methods for amide bond formation often rely on stoichiometric activating agents that generate significant amounts of waste.
Green chemistry principles encourage the use of catalytic methods, renewable feedstocks, and environmentally benign solvents. In the context of synthesizing this compound, several green strategies can be employed:
Catalytic Amidation: The direct condensation of a carboxylic acid (4-methoxybenzoic acid) and an amine (n-butylamine) using a catalyst is a more atom-economical approach than traditional methods. Various catalysts, including those based on boron, titanium, or zirconium, have been developed for this purpose.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, ethanol, or even solvent-free conditions, can significantly reduce the environmental impact of the synthesis. nih.gov
Biocatalysis: Enzymes, such as lipases, can be used to catalyze the formation of amide bonds under mild conditions, often in aqueous environments. chim.itnih.gov This approach offers high selectivity and avoids the use of harsh reagents.
Energy Efficiency: The use of microwave irradiation or flow chemistry can often reduce reaction times and energy consumption compared to conventional heating methods.
By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of environmentally responsible chemical research and manufacturing.
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Pathways with Enhanced Sustainability
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For N-butyl-4-methoxybenzamide, future research will likely focus on "green chemistry" approaches that minimize waste, reduce energy consumption, and utilize less hazardous substances. chemistryjournals.net Key strategies under investigation include:
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. nih.gov Researchers are exploring enzymes like lipases for esterification and amidation reactions, which could provide a greener alternative to traditional chemical methods for synthesizing this compound and its analogs. chemistryjournals.netbeilstein-journals.org Enzyme engineering can further optimize these biocatalysts for industrial-scale production, improving their stability and activity under process conditions. engconfintl.org
Flow Chemistry: Continuous flow synthesis presents numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. polimi.it By performing reactions in a continuous stream, it is possible to achieve higher yields and purity with reduced reaction times. researcher.lifejst.org.in This methodology is particularly well-suited for the multi-step synthesis of complex molecules and active pharmaceutical ingredients (APIs). flinders.edu.authieme-connect.de
Alternative Solvents: A significant portion of chemical waste is generated from the use of volatile organic solvents. nih.gov Research into greener alternatives, such as ionic liquids or supercritical fluids, is ongoing. nih.gov Solvent-free reaction conditions, where possible, represent another promising avenue for sustainable synthesis. rsc.org
Catalytic Routes: The use of catalysts, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), has been shown to improve yields and shorten reaction times in the synthesis of related benzamide (B126) compounds. nih.gov Future work will likely focus on developing more efficient and recyclable catalysts to further enhance the sustainability of these processes.
A comparative look at different synthetic approaches is presented in the table below:
| Synthetic Approach | Key Advantages | Potential for this compound Synthesis |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. nih.gov | Enzymatic amidation of 4-methoxybenzoic acid or its esters with n-butylamine. |
| Flow Chemistry | Improved control over reaction parameters, enhanced safety, scalability. polimi.it | Continuous production with in-line purification, leading to higher purity and yield. thieme-connect.de |
| Green Solvents | Reduced pollution and health hazards. nih.gov | Replacing traditional organic solvents with ionic liquids or water-based systems. |
| Catalysis | Increased reaction rates and yields. walisongo.ac.id | Development of novel, reusable catalysts for the amidation reaction. |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry and molecular modeling are becoming indispensable tools in drug discovery and materials science. For this compound, these approaches can predict its physicochemical properties, biological activity, and potential interactions with therapeutic targets. Future research in this area will likely involve:
Quantum Mechanics (QM) and Molecular Mechanics (MM): These methods can be used to calculate the electronic structure, geometry, and energetic properties of this compound, providing insights into its reactivity and stability.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, revealing its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can be used to predict the activity of new this compound derivatives and guide the design of more potent analogs.
High-Throughput Screening for New Biological Activities and Targets
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for their biological activity against a specific target. This technology will be instrumental in uncovering new therapeutic applications for this compound and its derivatives. Future HTS campaigns could focus on a wide range of biological targets, including:
Enzymes: Screening against various enzyme families, such as kinases, proteases, and phosphatases, could identify novel inhibitors with therapeutic potential.
Receptors: Testing against G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors could reveal new modulators of cellular signaling pathways.
Phenotypic Screening: This approach involves testing compounds for their effects on whole cells or organisms, which can uncover novel mechanisms of action and identify compounds that modulate complex biological processes.
Development of this compound as a Scaffold for Complex Molecular Architectures
The this compound core structure can serve as a versatile starting point, or scaffold, for the synthesis of more complex molecules. Its chemical handles—the amide linkage, the aromatic ring, and the butyl chain—can be readily modified to introduce new functional groups and build intricate molecular architectures. This approach is central to medicinal chemistry, where the goal is to systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. Future research will likely explore the use of this compound as a scaffold to create libraries of diverse compounds for drug discovery and other applications.
Integration with Chemoinformatics and Data Science for SAR Discovery
The vast amount of data generated from chemical synthesis, computational modeling, and biological screening requires sophisticated tools for analysis and interpretation. Chemoinformatics and data science play a crucial role in extracting meaningful insights from this data and accelerating the discovery of structure-activity relationships (SAR). By integrating these disciplines, researchers can:
Analyze Large Datasets: Apply machine learning algorithms and statistical methods to identify patterns and correlations in large chemical and biological datasets.
Develop Predictive Models: Build computational models that can predict the activity and properties of new compounds, thereby prioritizing the synthesis of the most promising candidates.
Visualize Chemical Space: Use data visualization techniques to explore the chemical space of this compound derivatives and identify areas for further investigation.
Q & A
Q. Table 1. Key Spectral Markers for this compound
| Technique | Key Peaks/Data | Significance |
|---|---|---|
| ¹H NMR | δ 3.85 (s, 3H, OCH₃) | Confirms methoxy group |
| δ 3.25 (t, 2H, NHCH₂) | Amide proton environment | |
| IR | 1645 cm⁻¹ (C=O stretch) | Amide carbonyl |
| HRMS | [M+H]⁺ = 223.12 | Molecular ion validation |
Q. Table 2. Hazard Mitigation Strategies
| Risk Factor | Mitigation Strategy | Reference |
|---|---|---|
| Thermal decomposition | DSC screening; avoid heating >100°C | |
| Mutagenicity | Ames II testing; fume hood usage | |
| Hydrolysis | Anhydrous storage; molecular sieves |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
